

Application Notes and Protocols for Bromoacetamido-PEG4-Acid

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Compound of Interest

Compound Name: Bromoacetamido-PEG4-Acid

Cat. No.: B606375

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-Acid is a heterobifunctional linker designed for the precise covalent modification of biomolecules. Its architecture, featuring a bromoacetamido group at one terminus and a carboxylic acid at the other, connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, makes it a versatile tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[1][2][3]}

The bromoacetamido group serves as a thiol-reactive handle, enabling the specific alkylation of cysteine residues to form a stable thioether bond.^[4] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond. The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, and provides spatial separation between the conjugated molecules.^{[5][6]}

These application notes provide a comprehensive guide to the use of **Bromoacetamido-PEG4-Acid**, including detailed protocols for conjugation, purification, and characterization, as well as an overview of its applications in drug development.

Physicochemical Properties

A summary of the key properties of **Bromoacetamido-PEG4-Acid** is provided in the table below.

Property	Value
Molecular Formula	C ₁₃ H ₂₄ BrNO ₇
Molecular Weight	386.24 g/mol
Appearance	Varies (often a viscous liquid or solid)
Solubility	Soluble in water, DMSO, DMF, DCM
Storage	Store at -20°C, desiccated

Applications

Antibody-Drug Conjugates (ADCs)

Bromoacetamido-PEG4-Acid is utilized as a "non-cleavable" linker in ADC development.^[1] In this context, the carboxylic acid end is first conjugated to a cytotoxic payload. The resulting drug-linker construct, now possessing a thiol-reactive bromoacetamido group, is then conjugated to cysteine residues on a monoclonal antibody (mAb). These cysteine residues can be naturally occurring or, more commonly, engineered at specific sites to control the drug-to-antibody ratio (DAR).^{[7][8]}

The thioether bond formed between the linker and the antibody is highly stable in circulation.^[4] The release of the cytotoxic payload occurs after the ADC binds to its target antigen on a cancer cell, is internalized, and trafficked to the lysosome. Within the lysosome, the entire antibody is degraded by proteases, leading to the release of the drug-linker-amino acid catabolite, which then exerts its cytotoxic effect.^[5]

Proteolysis-Targeting Chimeras (PROTACs)

In PROTAC synthesis, **Bromoacetamido-PEG4-Acid** can serve as the central linker connecting a target protein ligand (warhead) and an E3 ligase ligand.^{[1][5]} The bifunctional nature of the linker allows for a modular and flexible approach to PROTAC assembly. For instance, the carboxylic acid can be coupled to the E3 ligase ligand, and the bromoacetamido group can be reacted with a thiol-containing warhead, or vice versa. The PEG4 spacer helps to

optimize the spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein degradation.^{[5][9]}

Experimental Protocols

Protocol 1: Two-Step Conjugation to an Antibody (for ADC Synthesis)

This protocol describes the synthesis of an ADC where the **Bromoacetamido-PEG4-Acid** linker is first attached to a drug payload and then conjugated to a cysteine-engineered antibody, such as Trastuzumab.

Step 1a: Activation of **Bromoacetamido-PEG4-Acid** and Conjugation to an Amine-Containing Payload

This step involves the formation of an amine-reactive NHS ester from the carboxylic acid moiety of the linker, followed by conjugation to a payload containing a primary amine.

Materials:

- **Bromoacetamido-PEG4-Acid**
- Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

- Dissolve **Bromoacetamido-PEG4-Acid** (1.2 equivalents) in anhydrous DMF.
- Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.
- Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.
- In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
- Slowly add the activated linker solution to the payload solution.
- Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
- Monitor the reaction progress by LC-MS.
- Once the reaction is complete, purify the bromoacetamido-PEG4-payload conjugate by RP-HPLC.
- Lyophilize the pure fractions to obtain the final drug-linker construct.

Step 1b: Conjugation of the Drug-Linker to a Cysteine-Engineered Antibody

This step involves the reaction of the thiol-reactive bromoacetamido group of the drug-linker with the free sulfhydryl groups of a reduced antibody.

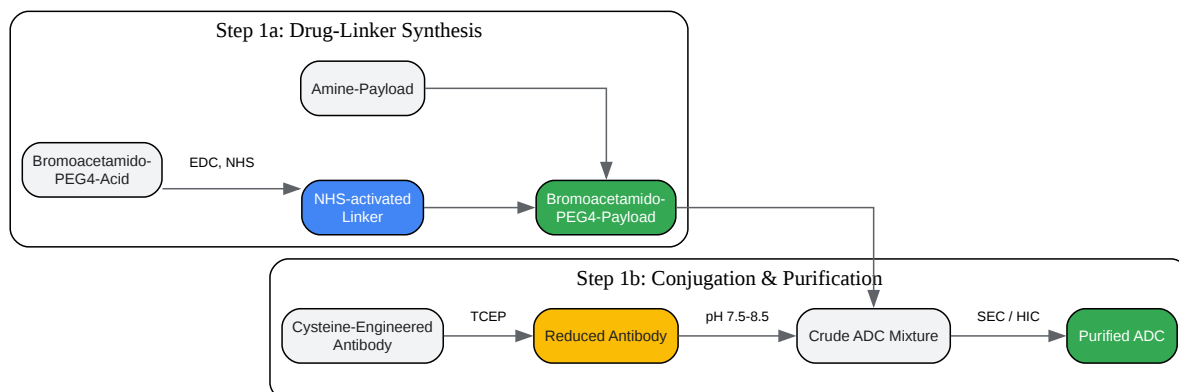
Materials:

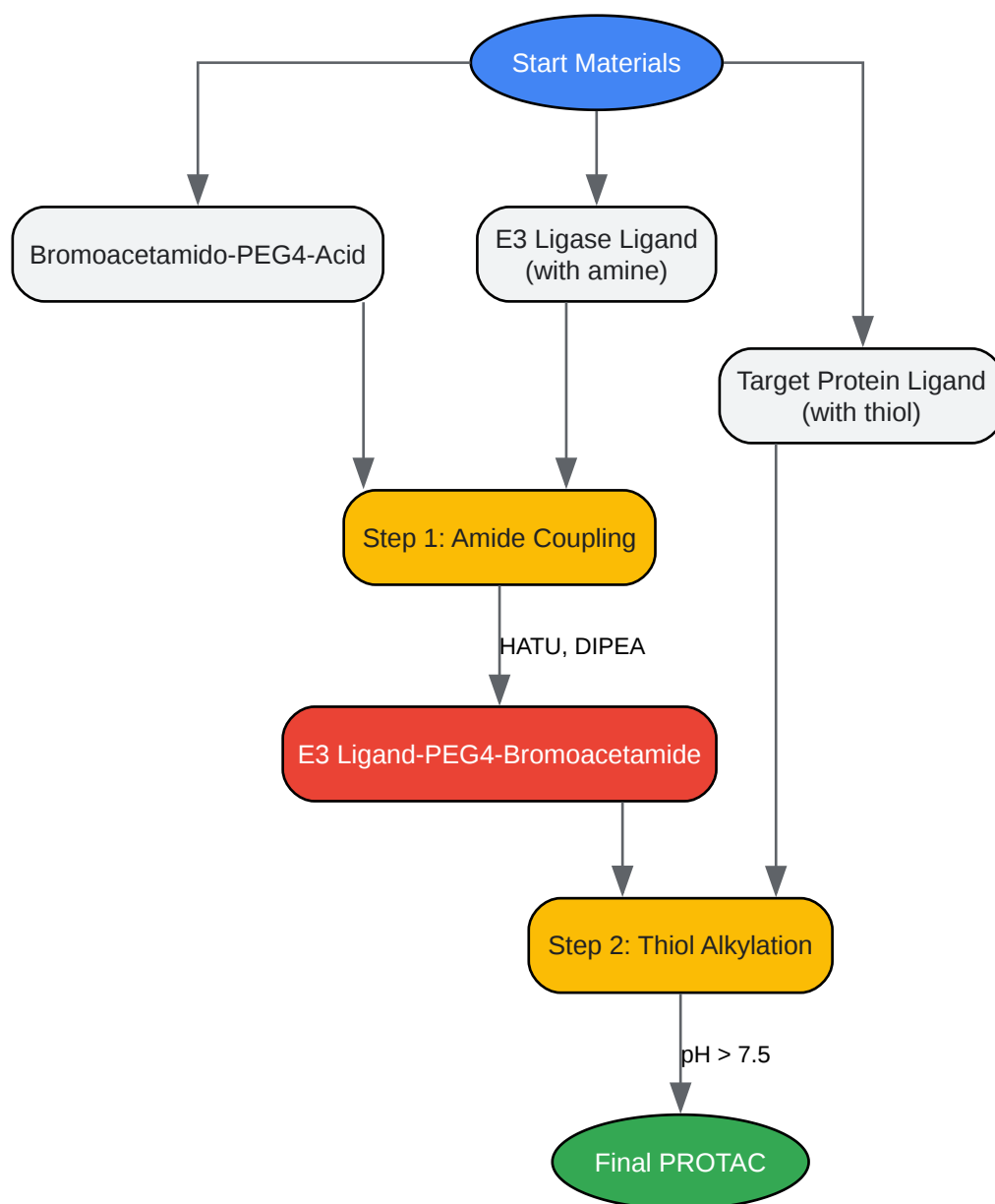
- Cysteine-engineered monoclonal antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.4)
- Bromoacetamido-PEG4-payload conjugate (from Step 1a)
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
- Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.5-8.5
- Quenching solution: N-acetylcysteine
- Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

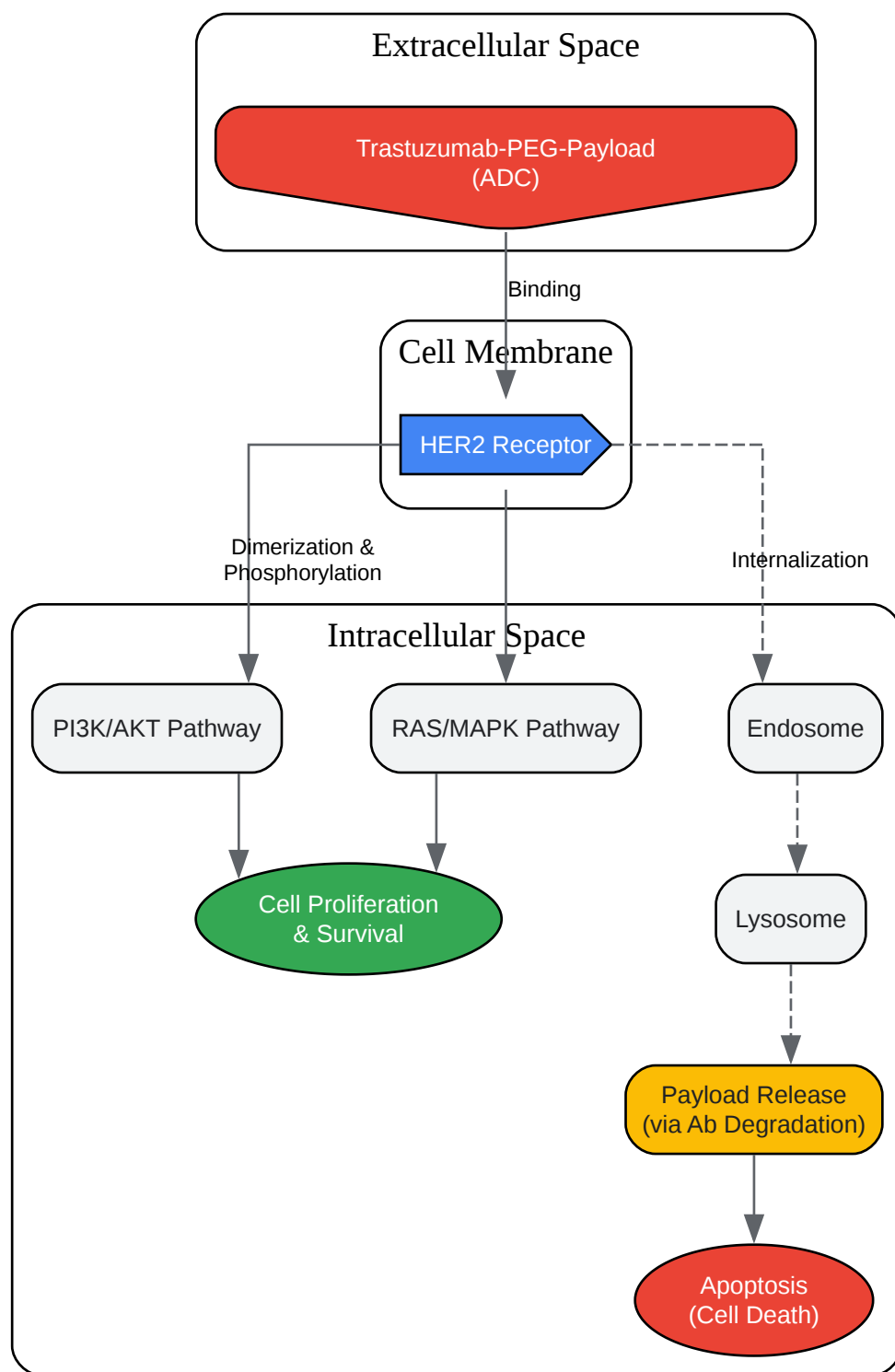
Procedure:

- To the antibody solution, add a 5-10 fold molar excess of TCEP to reduce the engineered interchain disulfide bonds.
 - Incubate at 37°C for 1-2 hours.
 - Remove excess TCEP by buffer exchange using a desalting column equilibrated with Reaction Buffer.
 - Immediately add the bromoacetamido-PEG4-payload conjugate to the reduced antibody. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (a common starting point is a 5-10 fold molar excess of the drug-linker).
 - Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to minimize potential side reactions.
 - Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine and incubate for 30 minutes.
 - Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or HIC.
- [\[10\]](#)[\[11\]](#)

Experimental Workflow for ADC Synthesis







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